1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea
Description
1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea is a synthetic urea derivative characterized by a bifuran core and a phenoxyethyl substituent. The compound’s safety profile, as outlined by Bi-de Pharmaceutical, emphasizes precautions such as avoiding heat sources and ensuring proper handling to prevent exposure .
Properties
IUPAC Name |
1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(19-10-12-22-14-5-2-1-3-6-14)20-13-15-8-9-17(24-15)16-7-4-11-23-16/h1-9,11H,10,12-13H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWWHQAMNKECGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea typically involves the reaction of 2,2’-bifuran and 2-phenoxyethylamine with an appropriate isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Friedel-Crafts Acylation: This method is used to introduce the bifuran moiety into the compound.
Palladium-Catalyzed Coupling: This technique is employed to couple the bifuran and phenoxyethyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bifuran oxides, while reduction may produce bifuran alcohols.
Scientific Research Applications
1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction processes.
Altering Gene Expression: It can affect the expression of genes related to its biological activities.
Comparison with Similar Compounds
3-([4-(3-Chlorophenyl)-1-piperazinyl]propyl)-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazolin-5-one Monohydrochloride
- Structure: Contains a triazolone core, a chlorophenyl-piperazine moiety, and a phenoxyethyl group (CAS: 82752-99-6) .
- Key Differences: Core Functional Group: Triazolone (vs. urea in the target compound) confers distinct hydrogen-bonding and electron distribution properties. Molecular Weight: 506.47 g/mol (vs. ~332 g/mol for the target compound), impacting pharmacokinetics (e.g., solubility, bioavailability).
Other Urea Derivatives
- Example: Sorafenib (Nexavar®), a urea-based kinase inhibitor. Structural Contrast: Sorafenib’s trifluoromethylphenyl and pyridine groups enable broad-spectrum kinase inhibition, whereas the bifuran-phenoxyethyl combination may offer selectivity for specific targets.
Biological Activity
1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea is a urea derivative characterized by its unique structural components: a bifuran moiety and a phenoxyethyl group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O4, with a molecular weight of 326.3 g/mol. The bifuran structure may enhance the compound's interaction with various biological targets, while the phenoxyethyl group could influence its pharmacokinetics, including absorption and distribution in biological systems.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways critical for cell survival and growth.
- Gene Expression Alteration : The compound might affect the expression of genes associated with apoptosis or cell cycle regulation.
Anticancer Properties
Research indicates that derivatives containing bifuran moieties often exhibit significant anticancer activities. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by modulating critical signaling pathways such as the MAPK/ERK pathway .
Antimicrobial Effects
The urea derivatives have also been studied for their antimicrobial properties. Preliminary investigations suggest that this compound may demonstrate effectiveness against certain bacterial strains, although detailed studies are required to elucidate its spectrum of activity and mechanism.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of bifuran-containing urea derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation. The study highlighted the potential for developing these compounds as therapeutic agents in oncology .
- Antimicrobial Study : Another investigation focused on the antimicrobial efficacy of phenoxyethyl urea derivatives against Gram-positive bacteria. The findings suggested that these compounds exhibited notable antibacterial activity, leading researchers to propose further exploration into their use as novel antibiotics.
Comparative Analysis
A comparative analysis with other similar compounds reveals distinct advantages for this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bifuran + Phenoxyethyl | Anticancer, Antimicrobial |
| 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)urea | Cyclopropyl + Hydroxypropyl | Antimicrobial |
| 1-(Phenylsulfonyl)piperidine | Sulfonamide + Piperidine | CNS activity |
Future Directions
Further research is essential to fully understand the biological activity of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and toxicity.
- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance efficacy and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
